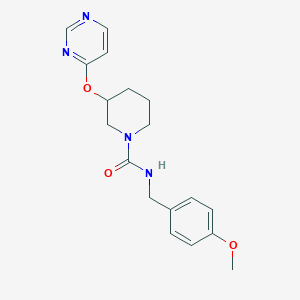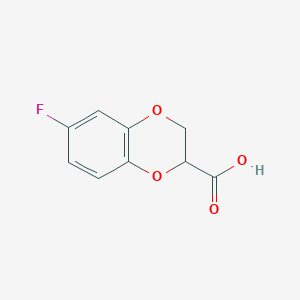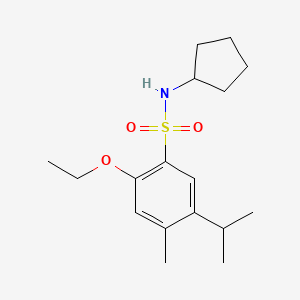
N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and is synthesized through a specific method that involves the use of several reagents and catalysts.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Novel Compound Synthesis : Research has led to the synthesis of various novel compounds derived from "N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide" and similar structures. These compounds have been explored for their anti-inflammatory, analgesic, anti-angiogenic, and DNA cleavage activities. For instance, a study synthesized novel derivatives showing significant anti-inflammatory and analgesic activities by inhibiting cyclooxygenase enzymes and demonstrating potential as COX-2 selective inhibitors (Abu‐Hashem et al., 2020). Another research focused on derivatives synthesized for anti-angiogenic activity and DNA cleavage capabilities, suggesting their potential as anticancer agents by exerting anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Antimicrobial and Antineoplastic Activities : Derivatives of this compound have been evaluated for their antimicrobial activities, indicating a potential application in combating bacterial infections. Some synthesized derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains, showcasing the compound's utility in developing new antimicrobial agents (Mane et al., 2017). Additionally, modifications to the pyrimidine moiety have been explored to enhance the analgesic properties of certain derivatives, leading to the discovery of potential new analgesics with increased biological activity (Ukrainets et al., 2015).
Drug Development and Pharmacokinetics
Drug Development : The structural modification of "N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide" derivatives has been a key area of research, aiming to improve pharmacological profiles for potential therapeutic applications. Studies have detailed the synthesis of compounds with improved pharmacokinetic profiles and selective inhibition of specific enzymes or receptors, contributing to the development of new drugs (Tokuhara et al., 2018).
Pharmacokinetics and Metabolism : Understanding the metabolism of derivatives in human subjects is crucial for drug development. Research on compounds like flumatinib, related to "N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide," has identified the main metabolic pathways in humans, including N-demethylation and amide hydrolysis, aiding in the design of compounds with favorable metabolic profiles (Gong et al., 2010).
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-pyrimidin-4-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-6-4-14(5-7-15)11-20-18(23)22-10-2-3-16(12-22)25-17-8-9-19-13-21-17/h4-9,13,16H,2-3,10-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTVICOMAYZOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2816825.png)
![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2816826.png)


![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![8-(4-ethoxyphenyl)-N-isobutyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2816833.png)

![4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2816837.png)
![3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2816838.png)
![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2816840.png)


